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This technical guide provides a comprehensive overview of the current understanding of
XmAb942, an investigational therapeutic agent. The document outlines its mechanism of
action, summarizes key pharmacokinetic and pharmacodynamic data from preclinical and early
clinical studies, and details the experimental designs employed in its evaluation.

Introduction to XmAb942

XmAb942 is a high-potency, extended half-life, fully human monoclonal antibody developed by
Xencor, Inc. It is designed to target and neutralize the tumor necrosis factor-like ligand 1A
(TL1A). This therapeutic candidate is currently under investigation for the treatment of
inflammatory bowel disease (IBD), including ulcerative colitis (UC) and Crohn's disease (CD).
The rationale for its development is based on the growing body of evidence implicating the
TL1A-DR3 signaling pathway in the pathogenesis of chronic intestinal inflammation and
fibrosis.

Pharmacodynamics: Mechanism of Action

XmADb942 exerts its therapeutic effect by binding with high affinity to both soluble and
membrane-bound TL1A, thereby preventing its interaction with its cognate receptor, Death
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Receptor 3 (DR3). This blockade inhibits the downstream signaling cascade that leads to the
activation of various immune cells and the production of pro-inflammatory cytokines.

The TL1A-DR3 Signaling Pathway

The TL1A-DR3 signaling pathway is a critical regulator of immune responses at mucosal
surfaces. Upon binding of TL1A to DR3 on activated lymphocytes, a signaling complex is
formed, leading to the recruitment of adaptor proteins such as TRADD (TNFR-associated death
domain) and TRAF2 (TNF receptor-associated factor 2). This ultimately results in the activation
of the NF-kB (nuclear factor-kappa B) pathway, a key transcription factor for genes encoding
pro-inflammatory cytokines and other mediators of inflammation.
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Figure 1: XmAb942 Mechanism of Action - Blocking the TL1A-DR3 Signaling Pathway.
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In Vitro Potency

Preclinical studies have demonstrated the high-affinity binding of XmAb942 to TL1A.[1] The in
vitro potency of XmAb942 has been shown to be comparable or superior to that of first-
generation anti-TL1A antibodies.[1]

Parameter Value Reference

Binding Affinity (KD) to soluble

~10 pM 1
TL1A P s
Binding Affinity (EC50) to
membrane-bound trimeric 1.1 nM [1]

TL1A

Table 1: In Vitro Binding Affinity of XmAb942

Pharmacokinetics

XmAb942 has been engineered with Xencor's Xtend™ Fc technology to increase its half-life,
allowing for less frequent dosing.

Preclinical Pharmacokinetics

Pharmacokinetic studies in non-human primates have been conducted to assess the profile of
XmAb942.

Species Half-life (t1/2) Reference

Cynomolgus Monkey 23 days [2][3]

Table 2: Preclinical Pharmacokinetics of XmAb942

Clinical Pharmacokinetics

A Phase 1/2 clinical trial (NCT06619990) is currently underway to evaluate the safety,
tolerability, and pharmacokinetics of XmAb942 in healthy volunteers and patients with
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ulcerative colitis. Interim results from the single-ascending dose cohorts in healthy volunteers
have provided initial insights into the human pharmacokinetic profile.

. Predicted Half-life Dosing Interval
Population Reference
(t1/2) Supported

12-week maintenance
Healthy Volunteers > 71 days _ [4]
dosing

Table 3: Preliminary Human Pharmacokinetics of XmAb942

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical and clinical studies of
XmAb942 are not yet fully available in the public domain. However, based on published
information and standard industry practices, the following provides an overview of the
methodologies likely employed.

In Vitro Potency Assays

» Objective: To determine the binding affinity and neutralizing activity of XmAb942 against
human TL1A.

o Methodology (General):

o Binding Affinity: Surface plasmon resonance (SPR) or a similar biophysical technique
would be used to measure the on- and off-rates of XmAb942 binding to recombinant
human TL1A.

o Neutralization Assay: A cell-based assay would be utilized where a cell line expressing
DR3 is stimulated with TL1A in the presence of varying concentrations of XmAb942. The
inhibition of a downstream effect, such as NF-kB activation (measured by a reporter gene)
or cytokine production (measured by ELISA), would be quantified to determine the 1C50.

GLP Toxicology Study in Cynomolgus Monkeys

o Objective: To assess the safety and tolerability of XmAb942 in a relevant animal species.
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o Methodology (General):

o Study Design: Groups of cynomolgus monkeys would receive repeated intravenous or
subcutaneous doses of XmAb942 or a placebo over a specified period.

o Parameters Monitored: Clinical observations, body weight, food consumption,
electrocardiography, clinical pathology (hematology, clinical chemistry, coagulation), and
immunogenicity (anti-drug antibodies).

o Endpoint: At the end of the study, a full necropsy and histopathological examination of
tissues would be performed.
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Figure 2: High-Level Experimental Workflow for XmAb942 Development.

Phase 1/2 Clinical Trial (NCT06619990)
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o Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of
XmAb942 in healthy volunteers and its efficacy in patients with moderate-to-severe active

ulcerative colitis.

o Study Design: A randomized, double-blind, placebo-controlled, seamless Phase 1/2 trial.
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Figure 3: Design of the Phase 1/2 Clinical Trial for XmAb942 (NCT06619990).

Conclusion

XmAb942 is a promising next-generation anti-TL1A antibody with a favorable preclinical profile,
including high potency and an extended pharmacokinetic half-life. Early clinical data in healthy
volunteers support its potential for infrequent dosing. The ongoing Phase 1/2 clinical trial will
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provide crucial information on its safety, pharmacokinetics, and efficacy in patients with
ulcerative colitis. The findings from these studies will be instrumental in determining the future
development path of XmAb942 as a potential new treatment paradigm for inflammatory bowel
disease. Further updates are anticipated as more data from the clinical program becomes
publicly available.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry. Email: info@benchchem.com
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